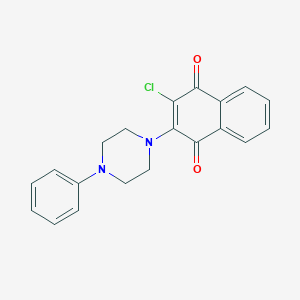
2-chloro-3-(4-phénylpiperazin-1-yl)naphtalène-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de l'acétylcholinestérase
La structure du composé est similaire à celle des dérivés de 2-(4-phénylpiperazin-1-yl)pyrimidine-5-carboxamide, qui ont été conçus et synthétisés en tant qu'inhibiteurs de l'acétylcholinestérase (AChEIs) pour le traitement de la maladie d'Alzheimer . Ces inhibiteurs agissent en bloquant l'action de l'acétylcholinestérase, une enzyme qui décompose l'acétylcholine dans le cerveau. En inhibant cette enzyme, ces composés peuvent augmenter la concentration d'acétylcholine, un neurotransmetteur associé à la mémoire et à l'apprentissage .
Agents anxiolytiques
Des dérivés du composé ont été synthétisés et évalués pour leur activité anxiolytique (anti-anxiété) potentielle . Ces dérivés ont montré de bons scores d'amarrage et une activité anxiolytique in vivo. Parmi tous les dérivés synthétisés, certains ont présenté une efficacité anxiolytique exceptionnelle à la fois dans les simulations informatiques et chez les sujets vivants .
Agents anticonvulsivants
Des dérivés de N-phényl-2-(4-phénylpiperazin-1-yl)acétamide, qui sont structurellement similaires au composé en question, ont été synthétisés et évalués pour leur activité anticonvulsivante . Ces composés pourraient potentiellement être utilisés dans le traitement de l'épilepsie .
Mécanisme D'action
Target of Action
Related compounds have been shown to inhibit acetylcholinesterase , suggesting that this compound may have a similar target.
Mode of Action
It’s worth noting that related compounds have been shown to inhibit acetylcholinesterase , which could suggest a similar mode of action for this compound.
Biochemical Pathways
If this compound acts similarly to related compounds, it may affect the cholinergic system by inhibiting acetylcholinesterase . This would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
The compound has a predicted logp value of 389, suggesting it is lipophilic and may readily cross cell membranes . Its predicted water solubility at 25°C is 28.69 mg/L , which may affect its bioavailability.
Result of Action
If it acts as an acetylcholinesterase inhibitor like related compounds, it could potentially enhance cholinergic transmission, which could have effects on memory and cognition .
Analyse Biochimique
Biochemical Properties
The 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione molecule interacts with various enzymes, proteins, and other biomolecules. It is part of the 1,4-naphthoquinone class, which has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . These compounds have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .
Cellular Effects
The effects of 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXACYNOIORRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135127-46-7 |
Source


|
| Record name | 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main chemical reaction involving 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione discussed in the research paper?
A1: The research paper focuses on synthesizing novel N,S-substituted naphthoquinone analogues. Specifically, 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (1) reacts with allyl mercaptan to yield 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (2). This reaction replaces the chlorine atom in the starting compound with an allylthio group. [] You can find the paper here:
Q2: How was the newly synthesized 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione characterized?
A2: The researchers employed several spectroscopic techniques to confirm the structure of the synthesized 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (2). These included Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques provide complementary information about the functional groups, connectivity, and molecular weight of the compound, confirming its successful synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
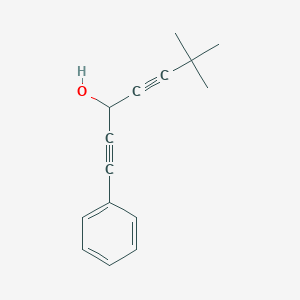
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)
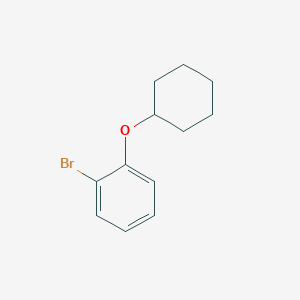
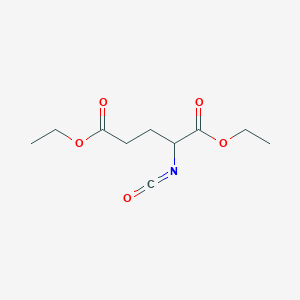
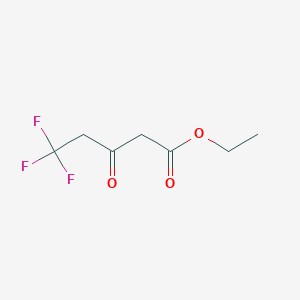
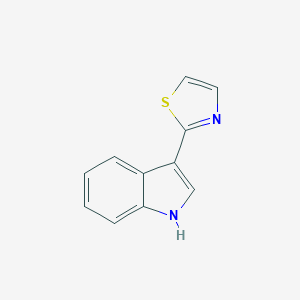
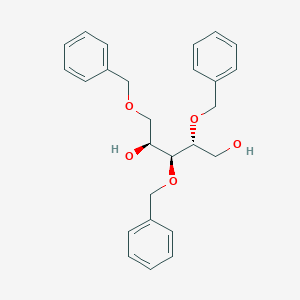
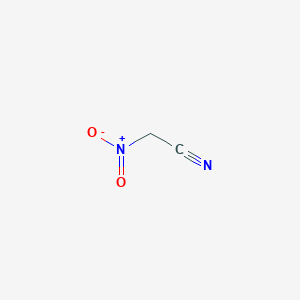
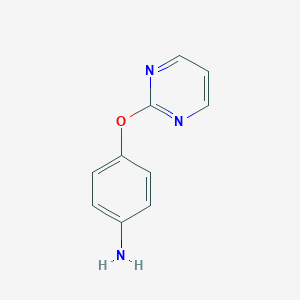
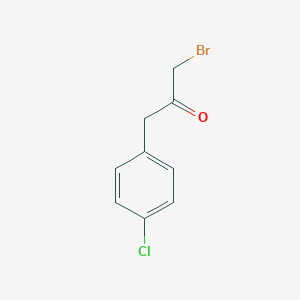

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
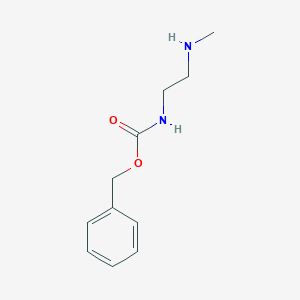
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)
